Cas no 2006010-13-3 (2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol)

2-Amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a tert-butyl-substituted pyrazole moiety. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its versatile functional groups, which enable its use as a building block for pharmaceuticals and catalysts. The presence of both amino and hydroxyl groups facilitates further derivatization, while the tert-butyl group enhances steric hindrance, potentially improving selectivity in reactions. Its rigid pyrazole core contributes to structural stability, making it suitable for applications requiring precise molecular recognition. The compound’s synthetic utility is underscored by its potential in constructing complex heterocyclic frameworks.
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol structure
2006010-13-3 structure
Product name:2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol
CAS No:2006010-13-3
MF:C9H17N3O
Molecular Weight:183.250781774521
CID:5973758
PubChem ID:165781657

2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol
    • EN300-1744124
    • 2006010-13-3
    • インチ: 1S/C9H17N3O/c1-9(2,3)12-5-7(4-11-12)8(10)6-13/h4-5,8,13H,6,10H2,1-3H3
    • InChIKey: IJZOLACFRBCMKM-UHFFFAOYSA-N
    • SMILES: OCC(C1C=NN(C=1)C(C)(C)C)N

計算された属性

  • 精确分子量: 183.137162174g/mol
  • 同位素质量: 183.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 167
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.7
  • トポロジー分子極性表面積: 64.1Ų

2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1744124-0.1g
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol
2006010-13-3
0.1g
$1068.0 2023-09-20
Enamine
EN300-1744124-5.0g
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol
2006010-13-3
5g
$3520.0 2023-06-03
Enamine
EN300-1744124-10g
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol
2006010-13-3
10g
$5221.0 2023-09-20
Enamine
EN300-1744124-0.5g
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol
2006010-13-3
0.5g
$1165.0 2023-09-20
Enamine
EN300-1744124-1.0g
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol
2006010-13-3
1g
$1214.0 2023-06-03
Enamine
EN300-1744124-10.0g
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol
2006010-13-3
10g
$5221.0 2023-06-03
Enamine
EN300-1744124-2.5g
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol
2006010-13-3
2.5g
$2379.0 2023-09-20
Enamine
EN300-1744124-5g
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol
2006010-13-3
5g
$3520.0 2023-09-20
Enamine
EN300-1744124-0.05g
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol
2006010-13-3
0.05g
$1020.0 2023-09-20
Enamine
EN300-1744124-0.25g
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol
2006010-13-3
0.25g
$1117.0 2023-09-20

2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol 関連文献

2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-olに関する追加情報

Recent Advances in the Study of 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 2006010-13-3)

The compound 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 2006010-13-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the unique structural features of 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol, which make it a promising scaffold for the design of novel bioactive molecules. The presence of both amino and hydroxyl functional groups, along with the tert-butyl-substituted pyrazole ring, provides multiple sites for chemical modification, enabling the development of derivatives with tailored pharmacological properties.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis of 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol derivatives and evaluated their inhibitory activity against a panel of kinases. The results demonstrated that certain derivatives exhibited potent and selective inhibition of specific kinase targets, suggesting potential applications in oncology and inflammatory diseases. The study also provided insights into the structure-activity relationships (SAR) of these compounds, which could guide future drug design efforts.

Another significant development was reported in a 2024 preprint on bioRxiv, where the compound was investigated for its role as a building block in the synthesis of peptidomimetics. The researchers successfully incorporated 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol into peptide backbones, resulting in enhanced stability and bioavailability of the resulting peptidomimetics. This approach opens new avenues for the development of peptide-based therapeutics with improved pharmacokinetic properties.

Furthermore, computational studies have been conducted to predict the binding modes and interactions of 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol with various biological targets. Molecular docking simulations revealed favorable interactions with several disease-relevant proteins, supporting its potential as a versatile pharmacophore. These findings were corroborated by experimental data, which showed measurable binding affinities in vitro.

In conclusion, the compound 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 2006010-13-3) represents a valuable chemical entity with diverse applications in medicinal chemistry. Ongoing research continues to uncover its potential, particularly in the design of kinase inhibitors and peptidomimetics. Future studies are expected to further elucidate its mechanisms of action and explore its therapeutic potential in various disease models.

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